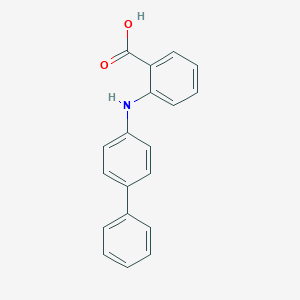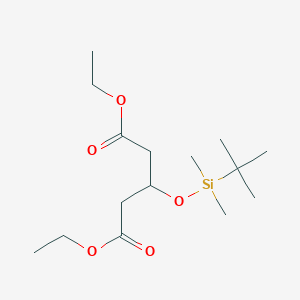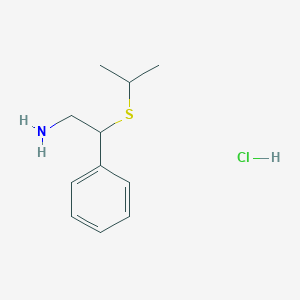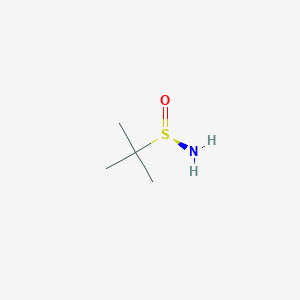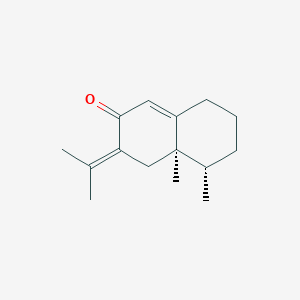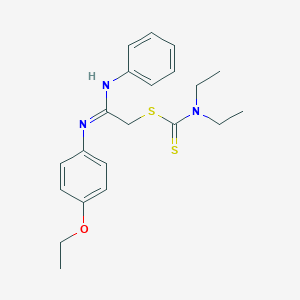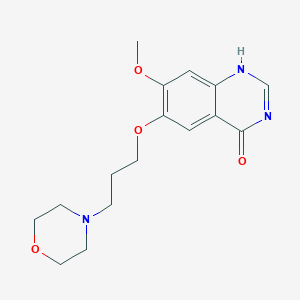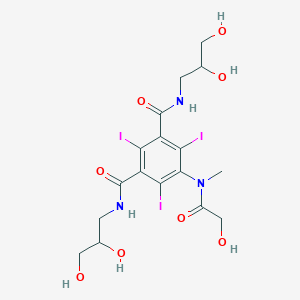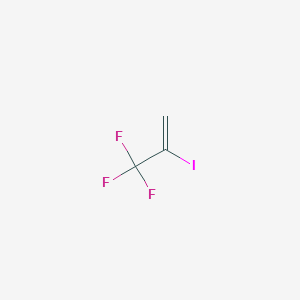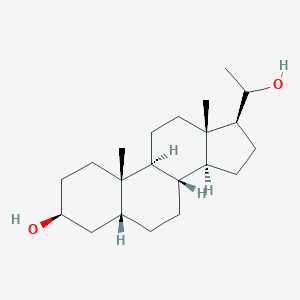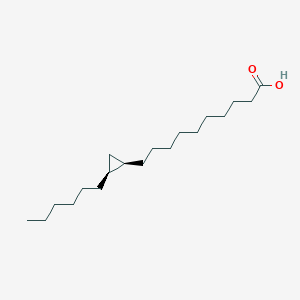![molecular formula C10H11ClO3 B026779 6-(2-Chloro-ethyl)-4-methoxy-benzo[1,3]dioxole CAS No. 109856-89-5](/img/structure/B26779.png)
6-(2-Chloro-ethyl)-4-methoxy-benzo[1,3]dioxole
Übersicht
Beschreibung
CEMB is a chemical compound that belongs to the family of benzo[1,3]dioxoles. It is a white crystalline solid that has a melting point of 85-87°C. CEMB has been studied extensively for its potential use in various fields of science, including pharmacology, neuroscience, and chemistry.
Wirkmechanismus
The mechanism of action of CEMB is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes.
Biochemical and physiological effects:
CEMB has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and certain fungi and bacteria. In vivo studies have shown that it can protect against neuronal damage and improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CEMB is its versatility. It can be used in a variety of lab experiments and has potential applications in various fields of science. However, one of the limitations of CEMB is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on CEMB. One area of interest is its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use as a building block in the synthesis of other compounds with therapeutic potential. Additionally, further studies are needed to fully understand the mechanism of action of CEMB and its potential applications in various fields of science.
In conclusion, CEMB is a versatile chemical compound that has potential applications in various fields of science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of CEMB and its applications in science.
Wissenschaftliche Forschungsanwendungen
CEMB has been studied extensively for its potential use in various fields of science. In pharmacology, it has been shown to have anticancer, antifungal, and antibacterial properties. In neuroscience, it has been studied for its potential use as a neuroprotective agent and for its ability to modulate the activity of certain neurotransmitters. In chemistry, it has been studied for its potential use as a building block in the synthesis of other compounds.
Eigenschaften
CAS-Nummer |
109856-89-5 |
|---|---|
Produktname |
6-(2-Chloro-ethyl)-4-methoxy-benzo[1,3]dioxole |
Molekularformel |
C10H11ClO3 |
Molekulargewicht |
214.64 g/mol |
IUPAC-Name |
6-(2-chloroethyl)-4-methoxy-1,3-benzodioxole |
InChI |
InChI=1S/C10H11ClO3/c1-12-8-4-7(2-3-11)5-9-10(8)14-6-13-9/h4-5H,2-3,6H2,1H3 |
InChI-Schlüssel |
COMIJTXREIPMRO-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC2=C1OCO2)CCCl |
Kanonische SMILES |
COC1=CC(=CC2=C1OCO2)CCCl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


